molecular formula C10H17ClN2 B6157591 [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 858784-78-8

[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride

Cat. No.: B6157591
CAS No.: 858784-78-8
M. Wt: 200.7
InChI Key:
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Description

[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C10H17ClN2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-methyl-5-(propan-2-yl)phenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product. The reaction can be represented as follows:

2-methyl-5-(propan-2-yl)phenylamine+hydrazine hydrate+HCl[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride\text{2-methyl-5-(propan-2-yl)phenylamine} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 2-methyl-5-(propan-2-yl)phenylamine+hydrazine hydrate+HCl→[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The hydrazine group can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may also be employed as a reagent in analytical chemistry and quality control processes.

Mechanism of Action

The mechanism of action of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-methyl-5-(propan-2-yl)phenylamine: A precursor in the synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride.

    2-methyl-5-(propan-2-yl)phenylhydrazine: A related hydrazine derivative with similar chemical properties.

    2-methyl-5-(propan-2-yl)phenylazide: An oxidation product of this compound.

Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

858784-78-8

Molecular Formula

C10H17ClN2

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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